molecular formula C11H18N4 B1471251 6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine CAS No. 1492871-16-5

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1471251
CAS No.: 1492871-16-5
M. Wt: 206.29 g/mol
InChI Key: VCFASFMRUIHMQN-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine (CAS 1492871-16-5) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry, featuring a pyrimidine core substituted with a 3,5-dimethylpiperidine moiety . This structure confers unique physicochemical properties, including moderate lipophilicity from the dimethyl groups and hydrogen-bonding capacity via the amine and pyrimidine nitrogen atoms, making it a valuable scaffold for pharmaceutical research . Research indicates this compound and its structural analogs exhibit diverse biological activities. It has shown potential as a cholinesterase inhibitor, suggesting applicability in neuroscience research for conditions like Alzheimer's disease . Furthermore, analogs with similar pyrimidine-amine cores have demonstrated promising anti-proliferative effects against various cancer cell lines, including MDA-MB-231 breast cancer cells, indicating its value in oncology research . The compound's mechanism of action is attributed to several pathways, including enzyme inhibition (e.g., of cholinesterases and kinases vital for cellular signaling), receptor modulation involved in neurotransmission and cancer signaling, and regulation of the cell cycle . The broader class of pyrimidin-4-amine compounds is recognized in the discovery of antitumor agents, often acting as inhibitors of proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR . The synthesis of this compound is typically achieved through nucleophilic aromatic substitution. A common route involves reacting a halogenated pyrimidine precursor, such as a 4-chloro-6-substituted pyrimidine, with 3,5-dimethylpiperidine under reflux conditions in a solvent like ethanol or DMF . This well-established synthetic approach allows for efficient production and subsequent purification by recrystallization or chromatography, ensuring high purity for research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFASFMRUIHMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H18_{18}N4_4, with a molecular weight of 206.29 g/mol. The compound features a pyrimidine ring substituted with a 3,5-dimethylpiperidine group, which enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Cholinesterase Inhibition : It has shown potential as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
  • Anticancer Properties : Similar compounds have demonstrated significant anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts on various enzymes, including cholinesterases and kinases, which are vital in cellular signaling pathways.
  • Receptor Modulation : It may interact with specific receptors involved in neurotransmission and cancer cell signaling.
  • Cell Cycle Regulation : By influencing the cell cycle, it can prevent the proliferation of cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Study 1: Cholinesterase Inhibition

A study highlighted the potential of this compound as a cholinesterase inhibitor. The results indicated that it effectively reduced acetylcholinesterase activity in vitro, suggesting its potential for treating Alzheimer's disease.

Study 2: Anticancer Activity

Another research focused on analogs of this compound showed promising anticancer effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC50_{50} values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating strong anti-proliferative effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure FeaturesBiological ActivityIC50_{50} (μM)
Compound APyrimidine coreAnti-cancer6.25
Compound BPiperidine moietyCholinesterase Inhibitor0.19
Compound CSimilar to targetNeuroprotective1.05

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Pyrimidine vs. Triazine Derivatives
  • Triazine Analogues: describes 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives, which replace the pyrimidine core with a triazine ring. These compounds exhibit antileukemic activity (IC₅₀ values in the micromolar range) and were analyzed via 3D-QSAR modeling to optimize substituent effects .
Positional Isomerism
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): This positional isomer shifts the amine group to the 2-position. Crystallographic data reveals planar pyrimidine rings and hydrogen-bonding networks distinct from 4-amine derivatives, which may influence solubility and target interactions .

Substituent Modifications

Piperidine/Piperazine Derivatives
  • This compound is highlighted for applications in material science due to its versatile reactivity .
  • The 4-aminopiperidine moiety adds a basic center, altering pharmacokinetic profiles .
Complex Substituents
  • RCSB PDB Ligands ():
    • : A methylsulfonyl-piperidine substituent increases molecular weight (429.54 g/mol) and polarity, likely improving water solubility.
    • : Methoxy and methylpiperazinyl groups enhance steric bulk and electron-donating effects, which could modulate receptor binding in drug design .

Antileukemic Activity

Triazine derivatives in demonstrate IC₅₀ values of 1.2–8.7 µM against leukemia cell lines.

Antimicrobial and Antifungal Potential

’s dichloroanilino-substituted pyrimidine exhibits antimicrobial properties, implying that halogenation or bulky aryl groups could enhance such activity in related compounds .

Molecular Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Applications
6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine ~235 3,5-Dimethylpiperidine, NH₂ ~1.8 Drug discovery
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ~278 Piperazine, butyl ~1.2 Material science
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ~206 Piperidine, 2-NH₂ ~1.5 Crystallography studies
RCSB PDB 4YW Ligand () 429.54 Methylsulfonyl-piperidine ~2.3 Protein-ligand studies

*LogP estimated using fragment-based methods.

Preparation Methods

Starting Materials and Precursors

  • Pyrimidine precursors : Halogenated pyrimidines such as 4-chloropyrimidine derivatives serve as electrophilic substrates for nucleophilic substitution.
  • 3,5-Dimethylpiperidine : The nucleophile that introduces the piperidine moiety at the 6-position.

Typical Synthetic Route

  • Halogenation or activation of the pyrimidine ring : A pyrimidine derivative bearing a good leaving group (e.g., chlorine) at the 6-position is prepared or procured.

  • Nucleophilic substitution reaction :

    • The 3,5-dimethylpiperidine acts as a nucleophile, displacing the leaving group at the 6-position of the pyrimidine ring.
    • This reaction is usually carried out under reflux in a suitable solvent such as ethanol, isopropanol, or DMF.
    • The reaction conditions (temperature, solvent, base presence) are optimized to maximize yield and minimize side reactions.
  • Introduction or preservation of the 4-amine group :

    • If the 4-position is already amino-substituted, care is taken to prevent its displacement.
    • Alternatively, the amino group can be introduced by amination reactions post piperidine substitution.
  • Purification :

    • The crude product is purified by recrystallization or chromatography.
    • Analytical techniques such as NMR and mass spectrometry confirm the structure and purity.

Example Reaction Conditions (Inferred from Related Compounds)

Step Reagents/Conditions Purpose Notes
1 4-chloro-6-substituted pyrimidine + 3,5-dimethylpiperidine Nucleophilic aromatic substitution Solvent: ethanol or DMF; Temp: 80-120°C; Base may be used (e.g., K2CO3)
2 Amination if needed Introduction of 4-amino group May involve ammonia or amine sources under controlled conditions
3 Purification Isolation of pure compound Recrystallization or chromatography

Related Synthetic Insights from Patents and Literature

  • Patents on related piperidine-substituted pyrimidines describe processes involving carbamate intermediates and reduction steps to introduce methylpiperidine moieties with high optical purity and stability.
  • The use of salt forms (e.g., acetate salts) of piperidine intermediates can enhance stability and facilitate isolation.
  • Reduction of carbamate intermediates to amines is typically performed using hydride reagents such as lithium aluminum hydride or catalytic hydrogenation.
  • Reaction optimization includes controlling stereochemistry and purity for pharmaceutical applications.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 4-chloropyrimidine derivative Commercially available or synthesized
Nucleophile 3,5-dimethylpiperidine Commercially available
Solvent Ethanol, isopropanol, DMF Depends on solubility and reaction rate
Temperature 80–120°C Reflux conditions common
Reaction time 4–24 hours Monitored by TLC or HPLC
Base Potassium carbonate or none Used to neutralize HCl formed
Purification method Recrystallization, chromatography Ensures high purity
Yield 60–85% (reported in similar syntheses) Depends on optimization

Analytical and Characterization Techniques

Summary and Research Findings

  • The preparation of this compound is primarily achieved through nucleophilic aromatic substitution on halogenated pyrimidine precursors.
  • The 3,5-dimethylpiperidine nucleophile is introduced under reflux conditions with or without a base.
  • Purification and characterization steps ensure the compound's suitability for research or pharmaceutical use.
  • Patents and literature on related compounds provide valuable insights into intermediate stability, stereochemistry control, and improved yields.
  • The compound's synthesis is well-established in heterocyclic chemistry, with room for optimization depending on scale and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine
Reactant of Route 2
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6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine

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